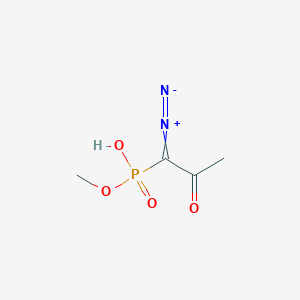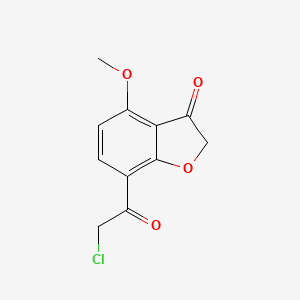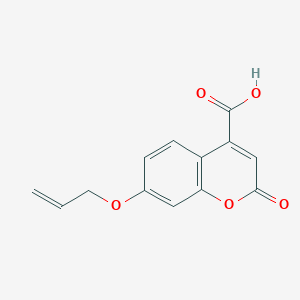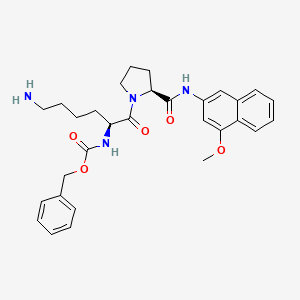
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate
概要
説明
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is a diazo compound that has garnered significant interest in the scientific community due to its versatile applications in organic synthesis. This compound is known for its ability to participate in various chemical reactions, making it a valuable reagent in the synthesis of complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate typically involves the reaction of diethyl (2-oxopropyl)phosphonate with sodium hydride in the presence of toluene, followed by the addition of 4-acetamidobenzenesulfonyl azide. The reaction mixture is then stirred at room temperature for an extended period, resulting in the formation of the desired diazo compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate undergoes various types of chemical reactions, including:
Dipolar Cycloaddition: This reaction leads to the formation of nitrogen heterocycles such as pyrazoles, triazolines, oxazoles, and thiazoles.
Methanolysis: This reaction is employed in the synthesis of enol ethers or alkynes.
Cyclization with Oximes: In the presence of a rhodium catalyst, this reaction produces isoquinoline and pyridine N-oxides.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium hydride, 4-acetamidobenzenesulfonyl azide, and various solvents such as toluene and tetrahydrofuran. Reaction conditions often involve cooling the reaction mixture to low temperatures and stirring for extended periods to ensure complete reaction .
Major Products
The major products formed from reactions involving this compound include nitrogen heterocycles, enol ethers, alkynes, and N-oxides .
科学的研究の応用
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly nitrogen heterocycles.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, including inhibitors of enzymes such as ATPase.
Imaging Probes: It is used in the synthesis of fluorinated derivatives for positron emission tomography (PET) imaging of neuroinflammation.
Material Science: The compound is utilized as a flame retardant due to its excellent solubility in water and organic solvents.
作用機序
The mechanism of action of methyl hydrogen (1-diazo-2-oxopropyl)phosphonate involves its ability to act as a dipolarophile in cycloaddition reactions, leading to the formation of nitrogen heterocycles. The compound’s diazo group is highly reactive, allowing it to participate in various chemical transformations. Molecular targets and pathways involved include the formation of carbenes and subsequent reactions with nucleophiles or electrophiles .
類似化合物との比較
Similar Compounds
Dimethyl (1-diazo-2-oxopropyl)phosphonate: This compound is similar in structure and reactivity but differs in the ester group attached to the phosphonate moiety.
Diethyl (1-diazo-2-oxopropyl)phosphonate: Another similar compound, differing in the ester group, which affects its solubility and reactivity in certain reactions.
Uniqueness
Methyl hydrogen (1-diazo-2-oxopropyl)phosphonate is unique due to its specific ester group, which influences its solubility and reactivity. This uniqueness makes it particularly suitable for certain applications in organic synthesis and medicinal chemistry .
特性
IUPAC Name |
(1-diazo-2-oxopropyl)-methoxyphosphinic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N2O4P/c1-3(7)4(6-5)11(8,9)10-2/h1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAARZUMXUBXKHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=[N+]=[N-])P(=O)(O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)


![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)







